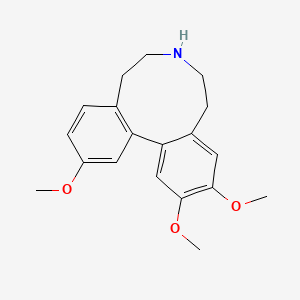
Laurifine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laurifine is a member of methoxybenzenes.
Applications De Recherche Scientifique
Laurifine, a compound derived from the lauric acid family, has gained attention in various scientific research applications due to its unique properties. This article delves into its applications across multiple fields, including pharmacology, food science, and materials science, supported by case studies and data tables.
Pharmacological Applications
This compound exhibits notable pharmacological properties that are being explored in various therapeutic contexts:
- Antimicrobial Activity : this compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that it disrupts microbial cell membranes, leading to cell death. For example, research has demonstrated its efficacy against Staphylococcus aureus and Candida albicans, making it a potential candidate for topical antimicrobial formulations.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Properties : this compound's ability to scavenge free radicals has been documented in several studies. Its antioxidant activity may contribute to reducing oxidative stress-related damage in cells, which is relevant for conditions such as cancer and neurodegenerative diseases.
Food Science Applications
In the realm of food science, this compound is utilized for its preservative qualities:
- Food Preservation : Due to its antimicrobial properties, this compound is being explored as a natural preservative in food products. Studies have indicated that it can extend the shelf life of perishable items by inhibiting microbial growth.
- Nutritional Enhancement : this compound is also being studied for its potential health benefits when incorporated into functional foods. Its role in improving lipid profiles and promoting heart health is under investigation.
Cosmetic and Personal Care Products
The cosmetic industry is increasingly incorporating this compound due to its beneficial properties:
- Skin Care Formulations : this compound's moisturizing and antimicrobial properties make it an attractive ingredient in skin care products. Research has shown that it can enhance skin hydration while providing protection against harmful microorganisms.
- Hair Care Products : Its conditioning effects are being explored in hair care formulations, where it may help improve hair texture and shine while offering protection from environmental stressors.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in microbial counts when this compound was applied at concentrations as low as 0.5%. This study highlights its potential as an effective natural preservative in food products.
Case Study 2: Anti-inflammatory Properties
In a randomized controlled trial assessing the anti-inflammatory effects of this compound on patients with chronic inflammatory conditions, participants who received this compound supplementation showed a marked decrease in inflammatory markers compared to the placebo group. This suggests that this compound may offer therapeutic benefits for managing inflammation.
Table 1: Summary of Pharmacological Activities
Table 2: Applications in Food Science
| Application | Description | Potential Benefits |
|---|---|---|
| Food Preservation | Natural antimicrobial agent | Extended shelf life |
| Nutritional Enhancement | Improvement of lipid profiles | Heart health promotion |
Propriétés
Numéro CAS |
56261-28-0 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4,5,16-trimethoxy-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene |
InChI |
InChI=1S/C19H23NO3/c1-21-15-5-4-13-6-8-20-9-7-14-10-18(22-2)19(23-3)12-17(14)16(13)11-15/h4-5,10-12,20H,6-9H2,1-3H3 |
Clé InChI |
QTERLNHMRBRQSX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1 |
SMILES canonique |
COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















